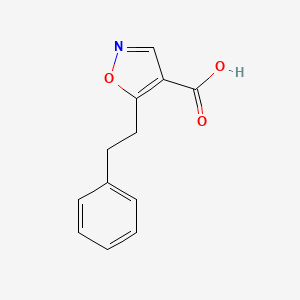

5-Phenethylisoxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-(2-phenylethyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c14-12(15)10-8-13-16-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

InChI Key |

QYMAPYGYRHIHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=NO2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenethylisoxazole 4 Carboxylic Acid

Retrosynthetic Analysis of 5-Phenethylisoxazole-4-carboxylic acid

A retrosynthetic analysis of 5-Phenethylisoxazole-4-carboxylic acid provides a logical roadmap for its synthesis by disconnecting the molecule into simpler, more readily available starting materials. The primary disconnections focus on the formation of the isoxazole (B147169) ring and the installation of its substituents.

The most common and powerful strategy for isoxazole ring construction is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. rsc.org This suggests a primary disconnection across the isoxazole ring, breaking it down into a nitrile oxide (a 1,3-dipole) and an alkyne (a dipolarophile).

Following this logic, two principal retrosynthetic pathways emerge:

Pathway A: This pathway involves the reaction between a nitrile oxide precursor that will ultimately form the C3 and N2 atoms of the ring, and a disubstituted alkyne bearing the phenethyl group and a precursor to the carboxylic acid. A key synthon for the carboxylic acid moiety is an ester group, which can be hydrolyzed in a final step. This leads to precursors such as an ethyl or methyl propiolate derivative and a phenethyl-substituted nitrile oxide.

Pathway B: A more convergent and commonly employed approach involves the reaction of a nitrile oxide precursor bearing the C3 substituent with an alkyne that already contains both the phenethyl group (at what will become the C5 position) and the carboxylate group (at C4). This simplifies the synthesis by incorporating the key fragments into the alkyne component. The alkyne precursor would be an ester of 2-hexynoic acid, 6-phenyl-, and the nitrile oxide would be generated from a simple aldoxime. However, the most direct route for the target molecule involves an alkyne with the phenethyl group and a dipolarophile containing the carboxylate precursor.

A logical retrosynthetic route would disconnect the target molecule into 4-phenyl-1-butyne (B98611) and a synthon that can provide the carboxylated C3-C4-N fragment, such as ethyl 2-chloro-2-(hydroxyimino)acetate . This approach is attractive as it utilizes commercially available or easily accessible starting materials.

Classical and Novel Synthetic Routes to the Isoxazole Core and Carboxylic Acid Moiety

The synthesis of the 5-Phenethylisoxazole-4-carboxylic acid scaffold can be achieved through various classical and modern synthetic routes. These methods primarily focus on the construction of the isoxazole ring and the subsequent or concurrent introduction of the necessary functional groups.

Cycloaddition Strategies for Isoxazole Ring Formation (e.g., 1,3-dipolar cycloaddition)

The 1,3-dipolar cycloaddition reaction is the cornerstone of isoxazole synthesis. rsc.org This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. youtube.com For the synthesis of 5-Phenethylisoxazole-4-carboxylic acid, the reaction would occur between a suitable nitrile oxide and an alkyne.

Nitrile oxides are highly reactive intermediates that are typically generated in situ to avoid their rapid dimerization to form furoxans. nih.gov Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroxamoyl halides (e.g., hydroxyimidoyl chlorides) with a base. nih.gov

Dehydration of primary nitroalkanes. organic-chemistry.org

Oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or oxone. rsc.orgmdpi.com

A highly regioselective and efficient route involves the copper(I)-catalyzed reaction between a terminal alkyne and a nitrile oxide generated in situ. eresearchco.com In the context of synthesizing the target molecule, the reaction would be between 4-phenyl-1-butyne and a nitrile oxide precursor like ethyl chlorooximidoacetate. The cycloaddition yields the ethyl ester of the target acid, which is then hydrolyzed.

Recent advancements have focused on developing more environmentally benign procedures, such as solvent-free mechanochemical synthesis under ball-milling conditions, which can provide moderate to excellent yields of 3,5-disubstituted isoxazoles. nih.gov

Functionalization Approaches for Carboxylic Acid Group Incorporation

Incorporating the carboxylic acid group at the C4 position of the isoxazole ring is a critical step that can be achieved through several strategies.

Cycloaddition with a Functionalized Dipolarophile: The most direct method is to use an alkyne that already possesses a carboxyl group or a precursor, such as an ester. nanobioletters.com For instance, the reaction of a nitrile oxide with an appropriately substituted propiolate ester directly installs the ester group at the C4 position. Subsequent hydrolysis yields the desired carboxylic acid.

Post-Cycloaddition Functionalization: An alternative involves functionalizing a pre-formed isoxazole ring. This can be less direct but offers flexibility. For example, a 4-unsubstituted isoxazole could potentially be metallated at the C4 position followed by carboxylation with carbon dioxide. However, controlling the regioselectivity of metallation can be challenging.

Ring Transformation/Isomerization: Novel methods have been developed for synthesizing isoxazole-4-carboxylic acid derivatives through rearrangement reactions. One such method involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles, which proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate to yield isoxazole-4-carboxylic esters and amides in good yields. researchgate.netacs.org

A patented method describes a high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine, followed by a series of transformations including acetalization, ring-opening, and re-closure to yield the 3-substituted-4-isoxazole carboxylic acid. google.com

Strategies for Phenethyl Side Chain Introduction and Modification

The phenethyl group at the C5 position is a key structural feature. Its introduction is typically planned from the start of the synthetic sequence.

Incorporation via the Alkyne: The most straightforward strategy is to use an alkyne that already contains the phenethyl moiety in the 1,3-dipolar cycloaddition. 4-phenyl-1-butyne is the logical choice of dipolarophile for this purpose. This synthon directly places the phenethyl group at the C5 position of the resulting isoxazole ring, assuming the desired regioselectivity is achieved.

Cross-Coupling Reactions: While less common for this specific target, the phenethyl group could theoretically be introduced via a cross-coupling reaction. This would require a pre-formed isoxazole with a suitable leaving group (e.g., a halogen) at the C5 position. A Suzuki or Sonogashira coupling reaction could then be employed to form the C-C bond with a phenethyl-containing coupling partner. For instance, 4-halo-isoxazoles can be prepared and subsequently used in palladium-catalyzed processes to create highly substituted isoxazoles. organic-chemistry.org

Optimization of Reaction Conditions and Yields for 5-Phenethylisoxazole-4-carboxylic acid Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. For the primary synthetic route, the 1,3-dipolar cycloaddition, several parameters can be tuned.

| Parameter | Condition | Rationale/Effect on Yield |

| Catalyst | Copper(I) salts (e.g., CuI, Cu/Al₂O₃) | Accelerates the reaction and, crucially, controls regioselectivity to favor the desired 3,5-disubstituted isomer. nih.govorganic-chemistry.org |

| Base | Organic bases (e.g., Triethylamine, DABCO) or Inorganic bases (e.g., Na₂CO₃) | Used for the in situ generation of the nitrile oxide from the hydroxamoyl chloride precursor. The choice of base can influence reaction rate and side product formation. organic-chemistry.orgnanobioletters.com |

| Solvent | Aprotic solvents (e.g., THF, Dioxane), Green solvents (e.g., water, ionic liquids), or solvent-free (mechanochemistry) | Solvent choice can affect solubility, reaction rate, and ease of work-up. Solvent-free conditions are environmentally friendly and can simplify purification. nih.gov |

| Temperature | Varies from room temperature to elevated temperatures (e.g., 80-110°C) | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, such as furoxan from nitrile oxide dimerization. nih.govgoogle.com |

| Stoichiometry | Slight excess of one reagent (e.g., hydroxyimidoyl chloride) | Using an excess of the nitrile oxide precursor can help drive the reaction to completion but may also increase dimerization. Optimization is key. nih.gov |

| Reaction Time | Typically a few hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum product formation and avoid degradation. |

The final hydrolysis step of the ester to the carboxylic acid is also critical. Using a strong acid like aqueous H₂SO₄ can be more efficient and lead to higher yields and shorter reaction times compared to acid mixtures like acetic acid:HCl. google.com

Stereochemical Control and Regioselectivity in 5-Phenethylisoxazole-4-carboxylic acid Synthesis

While the target molecule, 5-Phenethylisoxazole-4-carboxylic acid, is achiral, the control of regioselectivity during the synthesis is of utmost importance.

Stereochemical Control: As there are no stereocenters in the final product, stereocontrol is not a factor in its direct synthesis.

Regioselectivity: The 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne can potentially yield two regioisomers. For the synthesis of 5-Phenethylisoxazole-4-carboxylic acid from 4-phenyl-1-butyne and a carboxylate-bearing nitrile oxide precursor, controlling the orientation of the addition is crucial to ensure the phenethyl group is at C5 and the carboxyl group is at C4.

The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on both the dipole and the dipolarophile. nih.gov Theoretical studies, often using Density Functional Theory (DFT), have shown that the reaction proceeds through a concerted but asynchronous mechanism, and the relative activation energies for the formation of the two possible regioisomers determine the product distribution. researchgate.net

In many cases, the cycloaddition lacks high regioselectivity, leading to mixtures of products that can be difficult to separate. youtube.com However, the use of catalysts, particularly copper(I), has been a significant breakthrough in controlling regioselectivity. Copper-catalyzed cycloadditions ("click chemistry") are known to be highly reliable and regioselective, typically favoring the formation of 3,5-disubstituted isoxazoles. organic-chemistry.orgeresearchco.com By coordinating to the alkyne, the copper catalyst directs the nitrile oxide to add in a specific orientation, leading predominantly to a single regioisomer in high yield. This makes the copper-catalyzed approach the method of choice for the regioselective synthesis of polysubstituted isoxazoles like 5-Phenethylisoxazole-4-carboxylic acid.

Green Chemistry Principles in the Synthesis of 5-Phenethylisoxazole-4-carboxylic acid

The synthesis of pharmacologically relevant molecules like 5-Phenethylisoxazole-4-carboxylic acid is increasingly scrutinized through the lens of green chemistry. This approach seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry-focused research on 5-Phenethylisoxazole-4-carboxylic acid is limited, the principles can be effectively applied by examining methodologies for the broader class of isoxazole and isoxazole-4-carboxylic acid derivatives. Key areas of focus include maximizing atom economy, employing safer solvents, enhancing energy efficiency, and utilizing catalysis.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. jocpr.commdpi.com Many traditional named reactions, conversely, generate stoichiometric byproducts, leading to poor atom economy.

In the context of isoxazole synthesis, 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and atom-economical method for constructing the five-membered ring. mdpi.comorganic-chemistry.org This approach, where all atoms from the two reactants are incorporated into the heterocyclic product, contrasts sharply with multi-step classical syntheses that may involve protecting groups and generate significant salt waste streams. Intramolecular ring-to-ring isomerization represents another strategy with 100% atom economy, offering an attractive, waste-free synthetic route. mdpi.com

Table 1: Conceptual Comparison of Synthetic Pathways based on Atom Economy

| Metric | Hypothetical "Traditional" Pathway | Hypothetical "Greener" Pathway |

|---|---|---|

| Core Reaction Type | Condensation followed by cyclization with stoichiometric reagents | [3+2] Cycloaddition or intramolecular isomerization |

| Atom Economy (%) | Low (< 50%) | High (> 90%) |

| Byproducts | Stoichiometric salts, water, eliminated functional groups | Minimal to none |

| Green Advantage | Lower waste generation and reduced disposal costs | Maximizes raw material conversion to product |

Safer Solvents and Reaction Media

A significant portion of the waste generated in chemical synthesis comes from volatile organic solvents (VOCs), which pose environmental and health risks. nih.gov Green chemistry encourages the use of safer, more benign alternatives. Recent advancements in the synthesis of isoxazole derivatives have demonstrated the feasibility of using water, deep eutectic solvents (DES), and solvent-free conditions. nih.govscilit.comnih.gov

For instance, several one-pot, multi-component reactions for synthesizing isoxazol-5(4H)-ones have been successfully performed in water, which is non-toxic, inexpensive, and non-flammable. nih.govniscpr.res.in The use of a deep eutectic solvent like K2CO3/glycerol has also been reported as an effective and environmentally friendly medium for preparing 5-amino-isoxazole-4-carbonitriles. scilit.comnih.gov These approaches not only reduce pollution but also often simplify work-up procedures. nih.gov

Table 2: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis

| Solvent | Classification | Key Hazards | Green Chemistry Perspective |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Volatile, potential carcinogen, environmental pollutant | Target for replacement due to health and environmental concerns |

| Dimethylformamide (DMF) | Conventional | High boiling point, reproductive toxicity, difficult to remove | Often replaced due to toxicity and high energy use for removal |

| Water | Green | None (non-toxic, non-flammable) | Ideal solvent for many reactions, though reactant solubility can be a challenge. nih.gov |

| Ethanol | Green | Flammable | Bio-based, low toxicity, readily biodegradable. mdpi.com |

| Glycerol (in DES) | Green | Low toxicity, biodegradable | Renewable feedstock, low volatility, enhances reaction rates. scilit.comnih.gov |

Design for Energy Efficiency

Ultrasound-assisted synthesis, for example, accelerates reaction kinetics, minimizes byproduct formation, and can enable the use of greener solvents. mdpi.compreprints.org Several protocols for isoxazole synthesis highlight the benefits of sonochemistry, including significantly reduced reaction times (from hours to minutes) and excellent product yields at room temperature. mdpi.com Similarly, performing reactions under natural sunlight provides a clean, abundant, and cost-free energy source, completely aligning with green principles. semnan.ac.ir

Use of Catalysis

Catalytic reagents are superior to stoichiometric ones as they are used in small quantities and can, in principle, be recycled and reused. nih.govnumberanalytics.com The development of efficient catalysts is crucial for creating milder and more selective synthetic routes. In isoxazole synthesis, various catalytic systems have been employed to great effect.

Examples include:

Metal Catalysis: Copper- and gold-catalyzed reactions are widely used for isoxazole synthesis, enabling transformations like cycloadditions and cycloisomerizations under mild conditions. organic-chemistry.orgnih.govthieme-connect.com

Organocatalysis: Simple organic molecules, such as sodium malonate, have been used to catalyze the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. niscpr.res.in

Biocatalysis: The use of enzymes or natural catalysts like vitamin B1 offers a metal-free, non-toxic, and environmentally benign approach, often performed in aqueous media. mdpi.com

The use of heterogeneous catalysts, which exist in a different phase from the reactants, is particularly advantageous as they can be easily separated and recycled, further reducing waste. numberanalytics.com

Chemical Reactivity and Transformations of 5 Phenethylisoxazole 4 Carboxylic Acid

Electrophilic and Nucleophilic Substitution on the Isoxazole (B147169) Ring

The isoxazole ring is an aromatic five-membered heterocycle containing two heteroatoms, nitrogen and oxygen, in a 1,2-relationship. This arrangement results in an electron-deficient aromatic system. Consequently, the isoxazole ring is generally resistant to electrophilic substitution reactions, which are more characteristic of electron-rich aromatic systems like benzene (B151609). When such reactions do occur, they require harsh conditions and the electrophile typically attacks the C4 position, which is the most electron-rich carbon in the ring. However, in 5-Phenethylisoxazole-4-carboxylic acid, the C4 position is already substituted with a carboxylic acid group, further deactivating the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the isoxazole ring makes it more susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups. While classical SNAr reactions often involve a two-stage process with a Meisenheimer intermediate, some substitutions on heterocyclic systems can proceed through a concerted mechanism. nih.gov The specific reactivity of the 5-Phenethylisoxazole-4-carboxylic acid core to nucleophiles would depend on the reaction conditions and the nature of the attacking nucleophile.

Reactions Involving the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group at the C4 position is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters, amides, and alcohols. msu.edu

Esterification: One of the most common reactions of carboxylic acids is their conversion into esters. libretexts.org The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk For 5-Phenethylisoxazole-4-carboxylic acid, this reaction would replace the hydroxyl group of the carboxyl function with an alkoxy group from the corresponding alcohol.

Amidation: Amides are typically formed by reacting a carboxylic acid with an amine. However, the direct reaction is often difficult because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.org The resulting acyl chloride readily reacts with an amine to form the amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions. libretexts.orglibretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgchemguide.co.ukbritannica.com The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The reduction of 5-Phenethylisoxazole-4-carboxylic acid with LiAlH₄ would yield (5-phenethylisoxazol-4-yl)methanol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgchemguide.co.uk

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'-NH₂) | Amide |

| Amidation (DCC Coupling) | Amine (R'-NH₂), Dicyclohexylcarbodiimide (DCC) | Amide |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in dry ether 2. Acidic Workup (e.g., H₃O⁺) | Primary Alcohol |

Transformations of the Phenethyl Side Chain

The phenethyl side chain consists of an ethyl bridge connected to a phenyl (benzene) ring. The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The ethylisoxazole substituent on the benzene ring acts as an activating group and directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. libretexts.org

| Reaction | Reagents | Electrophile | Expected Product Substituent |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Bromination | Br₂, FeBr₃ | Br⁺ | -Br |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |

Stability and Degradation Pathways of 5-Phenethylisoxazole-4-carboxylic acid

The isoxazole ring is generally considered a stable aromatic system. However, like many heterocyclic compounds, it can be susceptible to degradation under certain conditions. The stability can be significantly influenced by the nature of its substituents. For instance, studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that they are unstable and prone to hydrolytic ring-opening and subsequent decarboxylation. nih.govnih.gov While 5-Phenethylisoxazole-4-carboxylic acid lacks the labile 5-hydroxy group, harsh acidic or basic conditions could potentially lead to hydrolysis of the isoxazole ring. Prolonged exposure to strong acids during certain reactions, such as the hydrolysis of an ester to regenerate the carboxylic acid, can generate by-products if not carefully controlled. google.com The stability of the molecule would also be compromised under strong oxidizing or reducing conditions that are not selective for a specific functional group.

Chemo- and Regioselectivity in Chemical Modifications of 5-Phenethylisoxazole-4-carboxylic acid

Given the multiple reactive sites in 5-Phenethylisoxazole-4-carboxylic acid, chemo- and regioselectivity are key considerations in its chemical modification.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Reduction: The reduction of the carboxylic acid to a primary alcohol using LiAlH₄ is a chemoselective process. This powerful reducing agent will typically not affect the aromatic phenyl ring or the isoxazole ring under standard conditions. britannica.com Conversely, catalytic hydrogenation (e.g., H₂/Pd) could potentially reduce the phenyl ring or open the isoxazole ring under forcing conditions, while leaving the carboxylic acid untouched.

Carboxylic Acid Activation: Conversion of the carboxylic acid to an acyl chloride with SOCl₂ is highly selective for the -COOH group, leaving the isoxazole and phenethyl moieties intact. libretexts.org

Regioselectivity refers to the preferential reaction at one position over another.

This is most relevant in the context of electrophilic aromatic substitution on the phenethyl side chain. The alkyl substituent on the benzene ring is an ortho, para-director. Therefore, reactions like nitration or halogenation will yield a mixture of products where the new substituent is attached at the positions ortho or para to the ethyl group. Steric hindrance from the ethylisoxazole group might favor substitution at the less hindered para position.

By carefully choosing reagents and reaction conditions, chemists can selectively modify one part of the 5-Phenethylisoxazole-4-carboxylic acid molecule while preserving the others, enabling the synthesis of a diverse range of derivatives.

Computational and Theoretical Studies on 5 Phenethylisoxazole 4 Carboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 5-Phenethylisoxazole-4-carboxylic acid, these calculations would elucidate key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for 5-Phenethylisoxazole-4-carboxylic acid based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value Range | Structural Feature |

|---|---|---|

| Isoxazole (B147169) C=N Bond Length | 1.30 - 1.35 Å | Reflects double bond character within the ring. |

| Isoxazole C-O Bond Length | 1.35 - 1.40 Å | Typical for heterocyclic aromatic systems. |

| C(isoxazole)-C(phenethyl) Bond Length | 1.48 - 1.52 Å | Standard sp2-sp3 carbon-carbon single bond. |

| C(isoxazole)-C(carboxyl) Bond Length | 1.47 - 1.51 Å | Standard sp2-sp2 carbon-carbon single bond. |

| C=O Bond Length (Carboxyl) | 1.20 - 1.25 Å | Characteristic of a carboxylic acid carbonyl group. |

| C-O Bond Length (Carboxyl) | 1.32 - 1.37 Å | Characteristic of a carboxylic acid hydroxyl group. |

Electronic Structure and Reactivity Descriptors

The electronic properties of 5-Phenethylisoxazole-4-carboxylic acid can be characterized using reactivity descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) maps.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. libretexts.org For molecules containing isoxazole and carboxylic acid moieties, the HOMO is typically distributed over the electron-rich aromatic systems, indicating these are the likely sites for electrophilic attack. The LUMO is often localized on the electron-deficient parts of the molecule, such as the carboxylic acid group and the nitrogen atom of the isoxazole ring, which are susceptible to nucleophilic attack. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For 5-Phenethylisoxazole-4-carboxylic acid, the phenethyl group would also contribute to the electron density of the HOMO.

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting non-covalent interactions and sites of reactivity. chemrxiv.orgrsc.org For 5-Phenethylisoxazole-4-carboxylic acid, the MESP would show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and the isoxazole oxygen, indicating these are prime sites for electrophilic attack or hydrogen bond donation. mdpi.comyoutube.com Conversely, a region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it a target for nucleophiles or a hydrogen bond donor site. The phenyl ring of the phenethyl group would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Descriptor | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the isoxazole and phenyl rings. | Susceptible to electrophilic attack. |

| LUMO | Localized on the carboxylic acid and isoxazole N-atom. | Susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate; typical for substituted aromatic heterocycles. | Indicates moderate chemical stability. |

| MESP Negative Regions | Carboxyl oxygens, isoxazole oxygen, π-face of phenyl ring. | Sites for interaction with electrophiles and hydrogen bond acceptors. |

| MESP Positive Region | Carboxyl hydrogen. | Site for interaction with nucleophiles and hydrogen bond donors. |

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the flexibility and preferred shapes of 5-Phenethylisoxazole-4-carboxylic acid. The molecule's energy landscape is primarily defined by the rotation around the single bonds connecting the phenethyl group to the isoxazole ring and the carboxylic acid group to the ring. nih.gov

A potential energy surface (PES) scan can be performed computationally by systematically rotating key dihedral angles and calculating the energy at each step. arxiv.org For the phenethyl substituent, rotation around the C(isoxazole)-C(ethyl) and C(ethyl)-C(phenyl) bonds would reveal multiple local energy minima corresponding to different stable conformations. researchgate.net The global minimum would represent the most stable, and therefore most populated, conformation. The energy barriers between these minima determine the rate of interconversion between conformers. plos.org

Similarly, rotation of the carboxylic acid group relative to the isoxazole ring is another important conformational variable. The planarity is often favored to maximize conjugation, but steric hindrance with the adjacent phenethyl group could lead to a twisted conformation. escholarship.org The presence of a potential intramolecular hydrogen bond between the carboxylic acid proton and the isoxazole nitrogen would significantly stabilize a specific planar conformer.

Reaction Mechanism Elucidation for Synthesis and Transformation

Computational chemistry can elucidate the reaction mechanisms for the synthesis of 5-Phenethylisoxazole-4-carboxylic acid. The most common route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govnanobioletters.com

For this specific molecule, a plausible synthetic route would involve the reaction of a phenethyl-substituted alkyne with a nitrile oxide derived from a carboxylated precursor, or vice-versa. DFT calculations can model the transition states and intermediates of this cycloaddition reaction. nih.gov These calculations can predict the regioselectivity of the reaction (i.e., why the phenethyl group ends up at the 5-position) and the activation energy barriers, providing insights into reaction rates and optimal conditions. organic-chemistry.orgresearchgate.net Alternative synthetic routes, such as those involving the cyclization of oximes or the isomerization of other heterocyclic systems, can also be investigated computationally to compare their feasibility. nih.govresearchgate.net

Molecular Dynamics Simulations and Stability Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their stability and interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.com An MD simulation of 5-Phenethylisoxazole-4-carboxylic acid, often in a solvent like water, would reveal how the molecule behaves under physiological-like conditions. mdpi.com

These simulations can track the conformational changes of the flexible phenethyl side chain and the carboxylic acid group, showing which conformations are most stable in solution. escholarship.org The stability of the molecule and its complexes can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.net

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, simulations could model the interaction of the carboxylic acid group with water molecules, showing the formation and breaking of hydrogen bonds. acs.orgiitg.ac.in If the molecule were to be studied as a ligand for a protein, MD simulations could predict the stability of the ligand-protein complex, the key interacting residues, and the binding free energy, providing a dynamic picture that complements static docking studies. researchgate.netacs.org

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 Phenethylisoxazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Phenethylisoxazole-4-carboxylic acid, ¹H and ¹³C NMR would be fundamental for structural confirmation.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the phenethyl group (the aromatic phenyl ring and the ethyl bridge) and the acidic proton of the carboxylic acid.

Aromatic Protons: The five protons on the terminal phenyl ring would likely appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm).

Ethyl Protons (-CH₂CH₂-): The two methylene (B1212753) groups of the phenethyl moiety would appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the phenyl ring would be expected around δ 2.8-3.1 ppm, and the one attached to the isoxazole (B147169) ring would be slightly further downfield.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet at a characteristic downfield shift, typically above δ 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm.

Isoxazole Ring Carbons: The carbons of the isoxazole ring would have characteristic shifts, influenced by the electronegative nitrogen and oxygen atoms.

Phenethyl Group Carbons: The carbons of the ethyl bridge and the phenyl ring would appear in the aliphatic (δ 20-40 ppm) and aromatic (δ 120-140 ppm) regions, respectively.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Phenethylisoxazole-4-carboxylic acid

(Note: Data are hypothetical and based on typical chemical shift ranges for the functional groups.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ~12.5 (broad s, 1H) | ~170 |

| Isoxazole-C4 | - | ~115 |

| Isoxazole-C5 | - | ~165 |

| -CH₂- (attached to isoxazole) | ~3.2 (t, 2H) | ~28 |

| -CH₂- (attached to phenyl) | ~3.0 (t, 2H) | ~35 |

| Aromatic C-H | ~7.2-7.4 (m, 5H) | ~126-129 |

| Aromatic C (quaternary) | - | ~140 |

Mass Spectrometry (MS) Applications for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 5-Phenethylisoxazole-4-carboxylic acid (Molecular Formula: C₁₂H₁₁NO₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (217.07 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). Another likely fragmentation would be cleavage of the ethyl bridge, particularly the benzylic C-C bond, which would lead to a prominent tropylium (B1234903) ion peak (C₇H₇⁺) at m/z 91.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of 5-Phenethylisoxazole-4-carboxylic acid would be dominated by characteristic absorptions from the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. acs.orgresearchgate.net

C=O Stretch: A strong, sharp absorption band would appear between 1710 and 1760 cm⁻¹ for the carbonyl group of the carboxylic acid. acs.org

C-O Stretch: An absorption band for the C-O single bond of the carboxylic acid would be found in the 1210-1320 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring would also be present.

Raman Spectroscopy , being more sensitive to non-polar bonds, would effectively probe the vibrations of the aromatic ring and the carbon backbone of the molecule.

Table 2: Predicted Principal Infrared Absorption Bands for 5-Phenethylisoxazole-4-carboxylic acid

(Note: Data are hypothetical and based on characteristic absorption ranges.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, very broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1710-1760 | Strong, sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium to weak |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 5-Phenethylisoxazole-4-carboxylic acid could be grown, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the isoxazole ring and reveal the conformation of the phenethyl side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which typically form head-to-head dimers, and potential π–π stacking interactions between the phenyl rings. Such data is crucial for understanding the compound's solid-state packing and physical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 5-Phenethylisoxazole-4-carboxylic acid, as typically synthesized, is an achiral molecule because it does not possess a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it would not exhibit a CD or ORD spectrum. These techniques would only become applicable if a chiral center were introduced into the molecule, for example, by substitution on the ethyl bridge.

Structure Activity Relationship Sar Studies and Molecular Interactions of 5 Phenethylisoxazole 4 Carboxylic Acid Derivatives

Design and Synthesis of Analogues and Derivatives of 5-Phenethylisoxazole-4-carboxylic acid

The design of analogues of 5-phenethylisoxazole-4-carboxylic acid is guided by the targeted biological application. The core scaffold, consisting of the isoxazole (B147169) ring, the carboxylic acid at position 4, and the phenethyl group at position 5, offers multiple points for modification to explore the SAR and optimize pharmacological properties.

Synthetic Strategies: The synthesis of the 5-substituted isoxazole-4-carboxylic acid core is a well-established process in medicinal chemistry. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester or a related active methylene (B1212753) compound. beilstein-journals.org For the synthesis of 5-phenethylisoxazole-4-carboxylic acid, this could involve the reaction of a phenethyl-substituted β-ketoester with a source of nitrile oxide, or the reaction of an appropriate diketone with hydroxylamine.

A general synthetic route can be outlined in several steps:

Formation of the Core Heterocycle: A prevalent method for creating 3,4,5-trisubstituted isoxazoles is the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride. nih.gov Alternatively, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can yield isoxazole-4-carboxylic esters. nih.gov A process for preparing 5-methylisoxazole-4-carboxylic acid involves reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate to form the ethyl ester, which is then hydrolyzed to the carboxylic acid. google.com By substituting the appropriate starting materials, this process can be adapted to produce the 5-phenethyl analogue.

Derivatization: Once the core 5-phenethylisoxazole-4-carboxylic acid is obtained, further modifications can be made. The carboxylic acid group can be converted to esters or amides to alter polarity and interaction with biological targets. nih.gov The phenethyl group can be substituted on the phenyl ring with various electron-donating or electron-withdrawing groups to probe electronic and steric effects on activity. nih.gov

The design of new derivatives is often aimed at enhancing potency and selectivity for a specific biological target, such as enzymes or receptors, which have been identified for various isoxazole scaffolds. nih.govrsc.org

In Silico Modeling of Molecular Interactions with Biological Targets (e.g., Docking, QSAR, Pharmacophore Modeling)

Computational, or in silico, methods are indispensable tools for predicting and rationalizing the molecular interactions of 5-phenethylisoxazole-4-carboxylic acid derivatives with their biological targets. These models help prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Both ligand-based and structure-based computational strategies are employed to understand the SAR of isoxazole derivatives.

Ligand-Based Approaches: When the three-dimensional structure of the biological target is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) are utilized. QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For isoxazole derivatives, 2D and 3D-QSAR studies have been successfully used to identify the key structural features required for inhibiting targets like the Farnesoid X receptor (FXR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov These models can predict the activity of newly designed compounds before their synthesis. Pharmacophore modeling, another ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. eurekaselect.com

Structure-Based Approaches: When the crystal structure of the target protein is available, structure-based methods like molecular docking are employed. acs.org Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method has been widely applied to isoxazole derivatives to understand their interaction with enzymes such as cyclooxygenases (COX), carbonic anhydrase, and various microbial proteins. acs.orgfrontiersin.orgresearchgate.net The insights gained from docking can guide the rational design of more potent inhibitors by optimizing interactions with key active site residues.

A primary goal of in silico modeling is to predict how a ligand binds to its target and with what affinity.

Binding Mode Prediction: Molecular docking simulations provide detailed atomic-level views of the ligand-target complex. For example, docking studies on isoxazole-carboxamide derivatives as COX inhibitors revealed that the isoxazole ring can be pushed toward a secondary binding pocket, creating ideal interactions. nih.gov The carboxylic acid moiety of the 5-phenethylisoxazole-4-carboxylic acid scaffold is predicted to be a key interaction point, often forming hydrogen bonds with polar residues in an active site, while the phenethyl group can engage in hydrophobic interactions. Studies on other isoxazole derivatives have shown crucial hydrogen bonds with residues like Cys:919 and Asp:1046 in VEGFR2. nih.gov

Binding Affinity Prediction: Docking programs calculate a score that estimates the binding affinity, typically in units of kcal/mol. researchgate.net While these scores are useful for ranking compounds, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations can provide more accurate predictions of binding free energies (ΔGbind). nih.govresearchgate.net For a series of isoxazole-based FXR agonists, calculated binding free energies ranged from -36.71 kcal/mol to -49.83 kcal/mol, correlating well with their observed biological activity. nih.gov These predictions help to differentiate between high- and low-affinity binders, guiding lead optimization efforts.

Biochemical and Biophysical Assays for Target Engagement and Mechanism of Action (Strictly in vitro, non-phenotypic)

Following design and in silico analysis, synthesized derivatives of 5-phenethylisoxazole-4-carboxylic acid are subjected to in vitro assays to experimentally measure their interaction with the intended biological target and elucidate their mechanism of action.

Enzyme inhibition assays are fundamental for characterizing compounds designed as enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

Numerous studies have reported the IC₅₀ values for various isoxazole derivatives against a range of enzymes. For instance, certain isoxazole derivatives have shown potent inhibition of COX-2, with IC₅₀ values in the nanomolar to low micromolar range. nih.govfrontiersin.orgnih.gov Others have demonstrated inhibitory activity against carbonic anhydrase and 5-lipoxygenase (5-LOX). acs.orgresearchgate.net The inhibition constant (Kᵢ) is another important parameter that reflects the binding affinity of the inhibitor for the enzyme.

Table 1: In Vitro Enzyme Inhibition Data for Various Isoxazole Derivatives

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivative (A13) | COX-1 | 64 nM (IC₅₀) | nih.gov |

| Isoxazole-carboxamide derivative (A13) | COX-2 | 13 nM (IC₅₀) | nih.gov |

| 4,5-Diarylisoxazol-3-carboxylic acid | COX-2 | 0.95 µM (IC₅₀) | nih.gov |

| Isoxazole derivative (AC2) | Carbonic Anhydrase | 112.3 µM (IC₅₀) | researchgate.netnih.gov |

| Isoxazole derivative (Compound 3) | 5-Lipoxygenase (5-LOX) | 8.47 µM (IC₅₀) | researchgate.net |

| Isoxazole derivative (Compound 5) | Hsp90 | 14 µM (IC₅₀) | researchgate.net |

When the target is a receptor, binding assays are used to determine the affinity of the ligand for the receptor. The dissociation constant (Kd) or inhibition constant (Kᵢ) are key parameters derived from these studies, with lower values indicating higher binding affinity.

For example, isoxazole-isoxazole hybrids have been evaluated for their binding affinity to the GABAA α5/β3/γ2 receptor complex, with the most active derivatives displaying Kᵢ values as low as 8.5 nM. nih.gov Other studies have characterized isoxazole derivatives at D2 dopamine (B1211576) receptors, showing Kᵢ values in the low nanomolar range. symc.edu.cn Biophysical techniques can also confirm direct target engagement. Thermal shift assays (TSA), for instance, measure the change in a protein's melting temperature (ΔTm) upon ligand binding. A significant increase in Tm indicates that the ligand stabilizes the protein, confirming a direct interaction. nih.govacs.org

Table 2: Receptor Binding Affinity for Various Isoxazole Derivatives

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Isoxazole-isoxazole hybrid (7a) | GABAA α5/β3/γ2 | 0.0085 µM | nih.gov |

| Isoxazole-isoxazole hybrid (7b) | GABAA α5/β3/γ2 | 0.039 µM | nih.gov |

| Isoxazole derivative (133) | Dopamine D2 Receptor | 2.6 nM | symc.edu.cn |

| Isoxazole derivative (131) | Dopamine D2 Receptor | 3.9 nM | symc.edu.cn |

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The elucidation of the binding kinetics and thermodynamics of 5-phenethylisoxazole-4-carboxylic acid derivatives with their molecular targets is crucial for understanding their mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in a label-free and in-solution format.

Surface Plasmon Resonance (SPR) is a real-time optical biosensor technique that monitors the binding of a ligand (e.g., a 5-phenethylisoxazole-4-carboxylic acid derivative) to a protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of key kinetic parameters such as the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, providing a direct determination of the binding enthalpy (ΔH). From the resulting binding isotherm, the binding affinity (K_A_), stoichiometry (n), and entropy (ΔS) can be calculated. These thermodynamic parameters offer a complete picture of the binding energetics, revealing the driving forces behind the interaction.

While specific SPR and ITC data for 5-phenethylisoxazole-4-carboxylic acid derivatives are not extensively available in the public domain, the application of these techniques would be invaluable. For instance, a hypothetical SPR study could reveal how modifications to the phenethyl group affect the binding kinetics to a target protein. Similarly, an ITC experiment could determine the thermodynamic signature of the interaction, indicating whether the binding is enthalpically or entropically driven.

Hypothetical Data from Protein-Ligand Interaction Studies:

The following interactive table illustrates the type of data that could be generated from SPR and ITC studies on a series of 5-phenethylisoxazole-4-carboxylic acid analogues.

| Compound | Modification | Target Protein | K_D (nM) (SPR) | ΔH (kcal/mol) (ITC) | -TΔS (kcal/mol) (ITC) |

| 1 | Parent Compound | Protein X | 150 | -8.5 | -2.1 |

| 2 | 4-fluoro-phenethyl | Protein X | 75 | -9.2 | -1.8 |

| 3 | 4-methoxy-phenethyl | Protein X | 250 | -7.8 | -2.5 |

| 4 | 3-chloro-phenethyl | Protein X | 100 | -8.9 | -2.0 |

Correlation between Structural Modifications and Modulatory Activity at Molecular Targets

The biological activity of 5-phenethylisoxazole-4-carboxylic acid derivatives is intrinsically linked to their chemical structure. Systematic modifications of the core scaffold can lead to significant changes in their potency and selectivity towards their molecular targets.

Modifications of the Phenethyl Group: The nature and position of substituents on the phenyl ring of the phenethyl moiety can have a profound impact on activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position can enhance potency, potentially through favorable interactions with the target protein's binding pocket. Conversely, bulky or electron-donating groups, such as a methoxy group, might lead to a decrease in activity due to steric hindrance or unfavorable electronic effects.

Modifications of the Carboxylic Acid Moiety: The carboxylic acid group is often a crucial pharmacophore, participating in key hydrogen bonding interactions with the target protein. Esterification or amidation of the carboxylic acid can significantly alter the binding mode and potency. In some cases, replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain or even improve activity while potentially modifying the compound's physicochemical properties.

Illustrative Structure-Activity Relationship Data:

The following interactive table provides a hypothetical overview of how structural modifications might correlate with the modulatory activity of 5-phenethylisoxazole-4-carboxylic acid analogues at a specific molecular target.

| Compound | R1 (Phenethyl Substitution) | R2 (Carboxylic Acid Modification) | IC_50 (μM) |

| A | H | -COOH | 5.2 |

| B | 4-F | -COOH | 2.1 |

| C | 4-OCH_3_ | -COOH | 8.9 |

| D | 3-Cl | -COOH | 3.5 |

| E | H | -COOCH_3_ | 15.7 |

| F | H | -CONH_2_ | 12.4 |

| G | H | Tetrazole | 4.8 |

Development of Structure-Activity Hypotheses for 5-Phenethylisoxazole-4-carboxylic acid Analogues

Based on the correlation of structural modifications with biological activity, several structure-activity hypotheses can be proposed for 5-phenethylisoxazole-4-carboxylic acid analogues. These hypotheses provide a framework for the rational design of more potent and selective compounds.

Hypothesis 1: The Role of the Phenethyl Moiety in Target Engagement. It is hypothesized that the phenethyl group occupies a hydrophobic pocket within the target protein's binding site. The potency of the analogues is therefore dependent on the optimal fit and favorable interactions within this pocket. Substituents on the phenyl ring that enhance these hydrophobic and/or electronic interactions, such as small, lipophilic, and electron-withdrawing groups, are predicted to increase activity.

Hypothesis 2: The Carboxylic Acid as a Key Anchoring Group. The carboxylic acid at the 4-position of the isoxazole ring is proposed to act as a primary anchoring point, forming critical hydrogen bonds with specific residues in the active site of the target protein. Any modification that disrupts these interactions, such as esterification or amidation, is expected to reduce potency. Bioisosteric replacements that maintain the acidic character and the spatial orientation of the hydrogen bond donors and acceptors may be well-tolerated.

These hypotheses can be further refined and validated through a combination of experimental techniques, including X-ray crystallography of protein-ligand complexes and computational modeling studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Applications of 5 Phenethylisoxazole 4 Carboxylic Acid in Chemical Biology and Material Science

Utilization as a Molecular Probe for Biological Pathway Elucidation (non-therapeutic contexts)

There is no specific information available in the reviewed literature detailing the use of 5-Phenethylisoxazole-4-carboxylic acid as a molecular probe for elucidating biological pathways. In principle, isoxazole (B147169) derivatives can be functionalized with reporter groups (e.g., fluorophores, biotin) to serve as probes. The isoxazole ring itself can engage in various noncovalent interactions, which is a key feature for molecular recognition of biological targets. symc.edu.cn However, without experimental data, any potential role for 5-Phenethylisoxazole-4-carboxylic acid in this context is purely speculative.

Integration into Supramolecular Assemblies and Material Architectures

No studies have been found that specifically describe the integration of 5-Phenethylisoxazole-4-carboxylic acid into supramolecular assemblies or material architectures. Carboxylic acid functional groups are widely used in crystal engineering and supramolecular chemistry to form robust hydrogen-bonding networks. For instance, related molecules like 5-methylisoxazole-4-carboxylic acid are known to form one-dimensional supramolecular structures through intermolecular hydrogen bonds. researchgate.net The combination of the carboxylic acid, the isoxazole ring, and the phenethyl group in 5-Phenethylisoxazole-4-carboxylic acid could theoretically lead to complex self-assembled structures, but this has not been experimentally verified.

Role as a Synthetic Intermediate for Complex Molecules

The role of 5-Phenethylisoxazole-4-carboxylic acid as a synthetic intermediate for complex molecules is not documented in the available literature. However, isoxazole-4-carboxylic acids, in general, are valuable precursors. nih.govresearchgate.netacs.org The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. chemimpex.com For example, 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the antirheumatic drug Leflunomide (B1674699). researchgate.netgoogle.com It is plausible that 5-Phenethylisoxazole-4-carboxylic acid could serve a similar role as a building block, but specific examples of its use are not available.

| Potential Transformation | Reagent/Condition | Resulting Functional Group | General Reference |

| Esterification | Alcohol, Acid catalyst | Ester | chemimpex.com |

| Amidation | Amine, Coupling agent | Amide | chemimpex.com |

| Reduction | e.g., LiAlH₄ | Alcohol | General Organic Chemistry |

| Acid Chloride Formation | e.g., SOCl₂ | Acid Chloride | google.com |

This table represents general reactions of carboxylic acids and does not reflect specific published data for 5-Phenethylisoxazole-4-carboxylic acid.

Development of Analytical Reagents and Sensors Based on 5-Phenethylisoxazole-4-carboxylic acid

No information could be found on the development or use of analytical reagents or sensors based on 5-Phenethylisoxazole-4-carboxylic acid. The development of sensors often relies on molecules that exhibit a measurable change in properties (e.g., fluorescence, color) upon binding to a specific analyte. While the isoxazole ring system is part of various biologically active molecules, its utility as a primary component in a sensor, particularly in the form of the 5-phenethyl derivative, has not been reported.

Potential in Agrochemical Research and Development (excluding direct crop application data)

There is no specific research detailing the potential of 5-Phenethylisoxazole-4-carboxylic acid in agrochemical research. The isoxazole ring is present in some commercial pesticides, such as the herbicide Isoxaben. wikipedia.org This suggests that the isoxazole scaffold can be a viable starting point for the discovery of new agrochemicals. chemimpex.com However, without any screening or synthesis data for 5-Phenethylisoxazole-4-carboxylic acid in this context, its potential remains undetermined.

Emerging Research Directions and Future Perspectives for 5 Phenethylisoxazole 4 Carboxylic Acid

Advancements in Asymmetric Synthesis of Isoxazole (B147169) Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern drug discovery. For 5-Phenethylisoxazole-4-carboxylic acid, which possesses a potential chiral center depending on its synthesis and subsequent modifications, advancements in the asymmetric synthesis of isoxazole derivatives are of paramount importance.

Recent progress in this field has been marked by the use of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemical outcome of reactions that form the isoxazole core or introduce chiral substituents.

Organocatalysis , in particular, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral amine and thiourea (B124793) derivatives have been successfully employed as catalysts in Michael additions and cycloaddition reactions to construct chiral isoxazole-containing molecules with high enantiomeric excess. For instance, bifunctional thiourea catalysts have been utilized in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding chiral compounds bearing both isoxazole and pyrazole (B372694) moieties in good yields and high enantioselectivities. This approach could potentially be adapted for the asymmetric synthesis of precursors to 5-phenethylisoxazole-4-carboxylic acid, where a chiral center is introduced on the phenethyl side chain.

Chemoenzymatic methods represent another promising avenue. Enzymes, with their inherent chirality and high selectivity, can be used to resolve racemic mixtures or to catalyze enantioselective transformations. For example, lipases have been used for the kinetic resolution of racemic intermediates in the synthesis of chiral isoxazole derivatives. This approach could be envisioned for the synthesis of enantiomerically enriched precursors to 5-Phenethylisoxazole-4-carboxylic acid.

Furthermore, metal-catalyzed asymmetric reactions continue to be a mainstay in stereoselective synthesis. Chiral ligands complexed with transition metals can effectively induce asymmetry in a variety of transformations, including cycloadditions and cross-coupling reactions, which are fundamental to the assembly of substituted isoxazoles.

The development of these and other novel asymmetric synthetic strategies will be crucial for the efficient and selective production of specific stereoisomers of 5-Phenethylisoxazole-4-carboxylic acid and its analogues, enabling a more precise investigation of their structure-activity relationships.

Exploration of Novel Bio-isosteric Replacements and Their Chemical Properties

Bio-isosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another group that has similar steric, electronic, and solubility characteristics, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. For 5-Phenethylisoxazole-4-carboxylic acid, both the carboxylic acid and the isoxazole ring are potential sites for bio-isosteric modification.

The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonding, can also lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. Current time information in Dublin, IE. Therefore, its replacement with a suitable bio-isostere is a common optimization strategy. Several well-established carboxylic acid bio-isosteres could be explored for analogues of 5-Phenethylisoxazole-4-carboxylic acid:

Tetrazoles: These five-membered heterocyclic rings are one of the most common carboxylic acid mimics. Current time information in Dublin, IE. The tetrazole anion is delocalized over the ring, providing a similar electrostatic potential to the carboxylate. Current time information in Dublin, IE. Tetrazoles generally exhibit comparable pKa values to carboxylic acids and are often more metabolically stable. Current time information in Dublin, IE.

Acylsulfonamides: This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. The acidity of the N-H proton can be tuned by the nature of the substituents on the acyl and sulfonyl groups. nih.gov

Hydroxamic acids: While also acidic, hydroxamic acids have a different electronic profile and can act as metal chelators. Current time information in Dublin, IE. Their pKa is generally higher than that of carboxylic acids. Current time information in Dublin, IE.

The isoxazole ring itself can be considered a bio-isostere for other functionalities, such as an amide or an ester, due to its ability to participate in hydrogen bonding and dipolar interactions. Conversely, the isoxazole ring in 5-Phenethylisoxazole-4-carboxylic acid could be replaced by other five- or six-membered heterocycles to explore different spatial arrangements and electronic properties. Potential replacements could include oxadiazoles, thiadiazoles, pyrazoles, or even pyridines. Each of these rings would alter the geometry, dipole moment, and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with a biological target.

The exploration of these novel bio-isosteric replacements, coupled with a thorough evaluation of their resulting chemical properties (e.g., pKa, logP, metabolic stability), will be a critical step in the optimization of 5-Phenethylisoxazole-4-carboxylic acid as a potential drug candidate. A comparison of the properties of common carboxylic acid bioisosteres is presented in the table below.

| Bio-isostere | Typical pKa Range | General Lipophilicity | Key Features |

| Carboxylic Acid | 3 - 5 | Low | Strong hydrogen bond donor and acceptor; can form salt bridges. |

| Tetrazole | 4.5 - 5.5 | Moderate | Good mimic of carboxylate anion; metabolically stable. Current time information in Dublin, IE. |

| Acylsulfonamide | 3 - 8 | Moderate to High | Tunable acidity; good hydrogen bonding properties. nih.gov |

| Hydroxamic Acid | 8 - 9 | Moderate | Can act as a metal chelator; different electronic profile. Current time information in Dublin, IE. |

Application of Machine Learning and Artificial Intelligence in the Design and Discovery of 5-Phenethylisoxazole-4-carboxylic acid Analogues

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery process, offering the potential to significantly reduce timelines and costs. nih.gov For the development of analogues of 5-Phenethylisoxazole-4-carboxylic acid, these computational tools can be applied at various stages, from initial hit identification to lead optimization.

Lead Optimization: AI and ML can also guide the lead optimization process by suggesting specific modifications to a lead compound to improve its properties. ijpsjournal.com For example, ML models can predict the impact of adding or modifying a substituent on a molecule's potency, selectivity, or metabolic stability. This allows medicinal chemists to focus their synthetic efforts on the most promising modifications to 5-Phenethylisoxazole-4-carboxylic acid.

The application of these AI and ML techniques will enable a more rapid and data-driven exploration of the chemical space around 5-Phenethylisoxazole-4-carboxylic acid, accelerating the identification of optimized analogues with improved therapeutic potential.

Integration with High-Throughput Screening Methodologies for Chemical Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for their biological activity. The integration of HTS with the design and synthesis of 5-Phenethylisoxazole-4-carboxylic acid analogues is essential for efficiently identifying promising lead compounds.

Assay Development: The first step in any HTS campaign is the development of a robust and reliable assay that can measure the desired biological activity. This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a particular cellular response. The assay must be miniaturized and automated to allow for the screening of thousands or even millions of compounds in a short period.

Data Analysis: HTS campaigns generate vast amounts of data that require sophisticated data analysis tools to identify "hits" – compounds that show significant activity in the assay. Statistical methods and machine learning algorithms can be used to analyze the data, identify trends, and prioritize hits for further investigation.

The integration of HTS with the chemical research focused on 5-Phenethylisoxazole-4-carboxylic acid will be a powerful engine for discovery, enabling the rapid identification of analogues with promising biological activity and providing the data needed to drive the lead optimization process.

Collaborative and Interdisciplinary Approaches in the Study of 5-Phenethylisoxazole-4-carboxylic acid

The journey of a compound from a chemical curiosity to a therapeutic agent is a complex and multifaceted process that requires a collaborative and interdisciplinary approach. The study of 5-Phenethylisoxazole-4-carboxylic acid will benefit immensely from the convergence of expertise from various scientific disciplines.

Medicinal Chemistry and Organic Synthesis: The design and synthesis of novel analogues of 5-Phenethylisoxazole-4-carboxylic acid will be the purview of medicinal and synthetic organic chemists. Their expertise will be crucial for developing efficient synthetic routes, including asymmetric syntheses, and for designing molecules with improved properties.

Computational Chemistry and Molecular Modeling: Computational chemists will play a vital role in guiding the design of new analogues through molecular modeling, docking studies, and the application of AI and ML algorithms. Their in silico predictions will help to prioritize synthetic targets and to understand the molecular basis of activity.

Pharmacology and Biology: Pharmacologists and biologists will be responsible for evaluating the biological activity of the synthesized compounds. This will involve developing and running in vitro and in vivo assays to determine the potency, selectivity, and mechanism of action of the compounds.

Structural Biology: Determining the three-dimensional structure of 5-Phenethylisoxazole-4-carboxylic acid or its analogues bound to their biological target through techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights for structure-based drug design, enabling the rational design of more potent and selective compounds.

Pharmacokinetics and Drug Metabolism: Experts in this field will study the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Their findings will be critical for optimizing the pharmacokinetic profile of the molecules to ensure they reach their target in the body at therapeutic concentrations.

By fostering a collaborative environment where scientists from these and other disciplines can work together, the research and development of 5-Phenethylisoxazole-4-carboxylic acid can be significantly accelerated, increasing the likelihood of translating its potential into a tangible therapeutic benefit.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Phenethylisoxazole-4-carboxylic acid?

A cyclocondensation approach using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine is a foundational method for synthesizing isoxazole derivatives. Subsequent hydrolysis under basic conditions yields the carboxylic acid moiety. This method emphasizes reagent stoichiometry control and reaction temperature optimization (typically 80–100°C) to achieve high yields . Variations in substituent groups (e.g., phenethyl vs. methoxyphenyl) may require tailored purification steps, such as recrystallization or column chromatography, to isolate the target compound .

Q. How can structural characterization of 5-Phenethylisoxazole-4-carboxylic acid be performed experimentally?

Structural elucidation typically combines:

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, dihedral angles) and confirms regiochemistry .

- FTIR and NMR spectroscopy : Identify functional groups (e.g., isoxazole C-O-C stretching at ~1250 cm⁻¹) and aromatic proton environments (e.g., phenethyl group signals in ¹H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 218.19 for C₁₁H₉NO₄) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of 5-Phenethylisoxazole-4-carboxylic acid?

The compound’s solubility varies with pH due to the carboxylic acid group. In polar aprotic solvents (e.g., DMSO), solubility is moderate (~10–20 mg/mL), while aqueous solubility increases under basic conditions (pH > 8). Stability studies recommend storage at 2–8°C in inert atmospheres to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing 5-Phenethylisoxazole-4-carboxylic acid?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclocondensation steps, guiding solvent selection (e.g., THF vs. DMF) and catalyst use. Molecular docking studies can also assess steric effects of phenethyl substituents on reaction kinetics .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validation using:

Q. How do substituent modifications (e.g., methoxy vs. phenethyl groups) impact biological activity or reactivity?

Comparative studies of analogs (e.g., 5-Methylisoxazole-4-carboxylic acid vs. 5-Phenethyl derivatives) reveal that electron-donating groups (e.g., phenethyl) enhance π-π stacking in enzyme binding pockets, potentially improving inhibitory potency. Reactivity trends (e.g., ester hydrolysis rates) correlate with steric hindrance and electronic effects of substituents .

Q. What experimental protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : Monitors reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Identifies critical parameters (e.g., pH, temperature) affecting yield and purity.

- Quality-by-Design (QbD) : Validates robustness of purification steps (e.g., crystallization solvent ratios) .

Methodological Best Practices

Q. What safety protocols are essential when handling 5-Phenethylisoxazole-4-carboxylic acid?

- Use fume hoods for weighing and reactions due to potential dust generation.

- Avoid prolonged skin contact (wear nitrile gloves, lab coats).

- Neutralize waste with bicarbonate before disposal .

Q. How can researchers address low yields in cyclocondensation reactions?

- Reagent purity : Ensure DMF-DMA is anhydrous (<0.1% H₂O).

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.